![molecular formula C13H14O2 B14739343 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one CAS No. 6538-16-5](/img/structure/B14739343.png)
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one is a heterocyclic compound that belongs to the chromen family
Vorbereitungsmethoden
The synthesis of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of catalysts such as lipase in ionic liquids has been reported to facilitate the synthesis of chromen derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities. In biology and medicine, chromen derivatives have shown promise as anticancer agents, with studies demonstrating their cytotoxic effects on various cancer cell lines . Additionally, these compounds have been investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that chromen derivatives can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and nitric oxide synthase (NOX) . These compounds may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be compared with other similar compounds such as chromanone and chromone. While all these compounds share a common chromene backbone, they exhibit distinct chemical and biological properties. For example, chromanone lacks a double bond between C-2 and C-3, which results in different biological activities compared to chromone . Other similar compounds include 1,3-dihydroxy-8,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one and 4-[(4aR,6S)-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl]-1-butanol .
Eigenschaften
CAS-Nummer |
6538-16-5 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1,2,3,4,4a,10b-hexahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H14O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-2,5,7,10,12H,3-4,6,8H2 |
InChI-Schlüssel |
KHVVBTCFGMLNEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
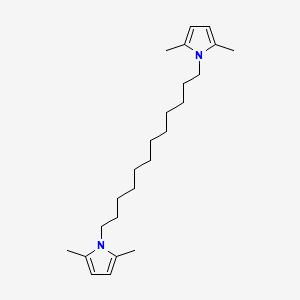
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
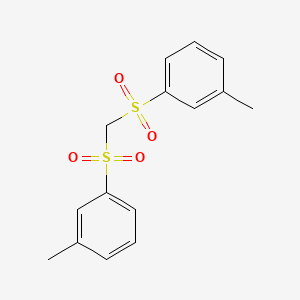
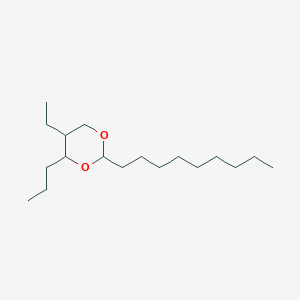

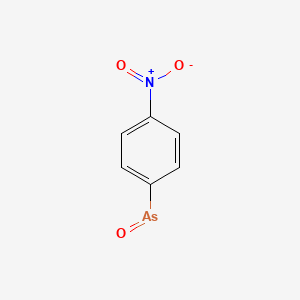
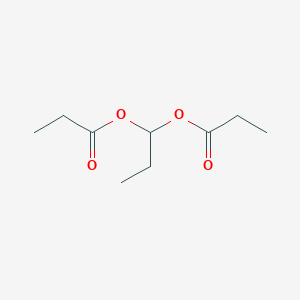
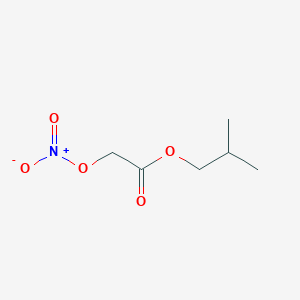
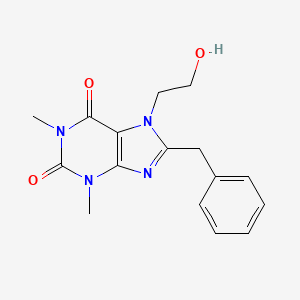


![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
